2-Debenzoyl rac Bopindolol-d9
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Overview
Description
2-Debenzoyl rac Bopindolol-d9: is a deuterated derivative of 2-Debenzoyl rac Bopindolol. It is a biochemical compound used primarily in research settings. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification can be useful in various scientific studies, particularly those involving mass spectrometry and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Debenzoyl rac Bopindolol-d9 typically involves the deuteration of 2-Debenzoyl rac BopindololThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment and deuterium sources is essential to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: 2-Debenzoyl rac Bopindolol-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Debenzoyl rac Bopindolol-d9 has a wide range of applications in scientific research:
Chemistry: Used in studies involving isotopic labeling and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes
Mechanism of Action
The mechanism of action of 2-Debenzoyl rac Bopindolol-d9 is similar to that of its non-deuterated counterpart. It acts as a beta-adrenergic receptor antagonist, blocking the effects of epinephrine and norepinephrine on beta receptors. This results in a decrease in heart rate and blood pressure. The deuterium atoms in the compound may also influence its metabolic stability and pharmacokinetics .
Comparison with Similar Compounds
2-Debenzoyl rac Bopindolol: The non-deuterated version of the compound.
Pindolol: A related beta-adrenergic receptor antagonist.
Bopindolol: An ester prodrug of pindolol
Uniqueness: 2-Debenzoyl rac Bopindolol-d9 is unique due to its deuterium content, which can provide advantages in metabolic stability and isotopic labeling studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
285.43 g/mol |
IUPAC Name |
1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3/i2D3,3D3,4D3 |
InChI Key |
BGQHPLYSXBZMQG-WVZRYRIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)O |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
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